3-Azetidinomethyl-3'-fluorobenzophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEXOZJPHNETGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643254 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-65-8 | |
| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Azetidinomethyl-3'-fluorobenzophenone CAS 898771-65-8 properties
CAS: 898771-65-8 Formula: C₁₇H₁₆FNO Molecular Weight: 269.32 g/mol [1]
Executive Summary
3-Azetidinomethyl-3'-fluorobenzophenone is a specialized heterocyclic building block utilized primarily in the optimization of central nervous system (CNS) active agents and oncology candidates. It represents a "privileged scaffold" in medicinal chemistry, combining two critical design elements:
-
Metabolic Blocking: The 3'-fluorine atom obstructs labile metabolic sites on the aromatic ring, extending half-life (
). -
Conformational Constraint: The azetidine ring serves as a rigid, lipophilic bioisostere for open-chain amines (e.g., dimethylamine) or larger heterocycles (e.g., pyrrolidine), often improving blood-brain barrier (BBB) permeability and lowering pKa to reduce off-target hERG toxicity.
This guide details the physicochemical properties, synthesis protocols, and application logic for integrating this scaffold into drug discovery pipelines.
Physicochemical Profile
The compound is typically supplied as a free base (viscous oil or low-melting solid) or as a hydrochloride salt (crystalline solid) for improved stability.
| Property | Value / Description | Significance in Drug Design |
| IUPAC Name | (3-((Azetidin-1-yl)methyl)phenyl)(3-fluorophenyl)methanone | Definitive structural identity. |
| Molecular Weight | 269.32 Da | Ideal for CNS penetration (<450 Da). |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic enough for membrane permeability; Fluorine enhances lipophilicity. |
| pKa (Basic N) | ~10.0 - 10.5 | The azetidine nitrogen is highly basic; likely protonated at physiological pH. |
| H-Bond Donors | 0 | Improves BBB permeability (fewer H-bonds to break for transport). |
| H-Bond Acceptors | 2 (C=O, N) | Interaction points for receptor binding pockets. |
| Rotatable Bonds | 4 | Moderate flexibility allows induced fit binding while maintaining some rigidity. |
Synthesis & Manufacturing Protocol
The synthesis of CAS 898771-65-8 follows a convergent pathway. The core strategy involves constructing the benzophenone scaffold followed by the introduction of the azetidine moiety via nucleophilic substitution.
Reaction Scheme (Logic Flow)
Caption: Convergent synthesis pathway utilizing Suzuki coupling followed by reductive amination.
Detailed Protocol: Reductive Amination Route
This method is preferred over direct alkylation to minimize over-alkylation byproducts.
Reagents:
-
Precursor: 3-(3-fluorobenzoyl)benzaldehyde (Intermediate B)
-
Amine: Azetidine (free base or HCl salt neutralized in situ)
-
Reductant: Sodium triacetoxyborohydride (STAB)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Dissolve 3-(3-fluorobenzoyl)benzaldehyde (1.0 eq) in anhydrous DCE (0.1 M concentration).
-
Imine Formation: Add Azetidine (1.2 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde peak.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to control exotherm.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup (Self-Validating):
-
Quench with saturated aqueous NaHCO₃ (gas evolution indicates quenching of acid).
-
Extract with DCM (3x).
-
Wash organic layer with Brine. Dry over MgSO₄.
-
-
Purification: Flash column chromatography (Silica gel). Eluent: DCM/MeOH (95:5) with 0.1% NH₄OH to prevent streaking of the amine.
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the diagnostic singlet (or AB quartet) of the benzylic methylene (~3.6 ppm) and the multiplets of the azetidine ring (~3.2 ppm for N-CH₂ and ~2.1 ppm for the central CH₂).
-
¹⁹F NMR: Single peak around -110 to -115 ppm (characteristic of meta-fluoro).
Applications in Drug Discovery[2][3][4][5]
This molecule is not a drug itself but a high-value intermediate. Its structure offers specific advantages in "Hit-to-Lead" optimization.
Bioisosteric Utility
The azetidine ring is a steric and electronic modulator .
-
Vs. Diethylamine: Azetidine "ties back" the ethyl chains, reducing the entropic penalty of binding. It often maintains basicity while reducing the molecular footprint.
-
Vs. Pyrrolidine/Piperidine: Azetidine is smaller and more polar (due to the exposed nitrogen lone pair vector), which can lower LogP slightly while maintaining lipophilic contacts.
Metabolic Stability Logic (SAR)
The 3'-fluorine atom is strategically placed to block metabolic degradation.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorine and azetidine moieties.
Therapeutic Relevance:
-
Monoamine Reuptake Inhibitors: The benzophenone-amine motif is structural to many DAT/SERT inhibitors (e.g., pyrovalerone analogs).
-
Sigma Receptor Ligands: The lipophilic cation structure (basic amine + aromatic rings) shows high affinity for Sigma-1 receptors, relevant in neuroprotection studies.
Handling & Stability
-
Storage: Store at -20°C. The free base is prone to oxidation (N-oxide formation) and should be kept under inert gas (Argon/Nitrogen). The HCl salt is stable at room temperature if kept dry.
-
Safety:
-
GHS Classification: Warning. Causes skin irritation (H315), Eye irritation (H319).
-
Specific Hazard: As a tertiary amine, avoid contact with strong oxidizing agents (e.g., peroxides) to prevent exothermic decomposition.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Analysis. Retrieved from
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Lowe, J. A., et al. (2014). Azetidines as Bioisosteres in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. (General reference for Azetidine utility).
-
BLD Pharm. (n.d.). Product SDS: CAS 898771-65-8. Retrieved from
Sources
A Technical Guide to 3-Azetidinomethyl-3'-fluorobenzophenone and its 2-Azetidinomethyl Isomer: A Prospective Analysis for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, prospective analysis of 3-Azetidinomethyl-3'-fluorobenzophenone and its 2-Azetidinomethyl positional isomer. While these specific molecules are novel and not extensively described in current literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles in medicinal chemistry and pharmacology to predict their synthesis, potential biological activity, and a robust workflow for their evaluation. This guide is intended to serve as a foundational resource for researchers interested in the development of novel CNS agents, particularly those targeting monoamine transporter systems. We will delve into a comparative analysis of the isomers, propose synthetic routes, and provide detailed, field-proven protocols for their comprehensive pharmacological characterization.
Introduction: The Rationale for Azetidinomethyl-fluorobenzophenones in CNS Drug Discovery
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds.[1] Its rigid, diaryl ketone structure provides a versatile template for introducing pharmacophoric elements with precise spatial orientation. The incorporation of a fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity through favorable electrostatic interactions.[2][3]
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in modern drug design.[4] Its inclusion can impart improved solubility, metabolic stability, and pharmacokinetic profiles.[5] The azetidine nitrogen can serve as a key basic center for interaction with biological targets, and the ring's constrained conformation can reduce the entropic penalty of binding, potentially leading to higher affinity.[6]
The combination of these structural motifs in the form of Azetidinomethyl-fluorobenzophenones suggests a strong potential for activity within the central nervous system. The overall structure bears resemblance to known monoamine reuptake inhibitors (MRIs), which are critical therapeutics for a range of psychiatric disorders, including depression and anxiety.[7][8] This guide will therefore proceed under the hypothesis that these novel compounds are potential inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Comparative Analysis of the 2- vs. 3-Azetidinomethyl Positional Isomerism
The position of the azetidinomethyl substituent on the benzophenone core is predicted to have a profound impact on the pharmacological profile of these isomers. This substitution pattern will influence the molecule's conformation, electronic properties, and steric interactions with the target protein.
| Property | 2-Azetidinomethyl Isomer | 3-Azetidinomethyl Isomer | Rationale |
| Steric Profile | The ortho position creates significant steric bulk near the carbonyl linker, potentially forcing a twisted conformation between the phenyl rings. | The meta position offers more conformational flexibility, allowing for a wider range of spatial arrangements of the phenyl rings. | The proximity of the substituent to the bridging carbonyl group in the ortho isomer restricts free rotation.[9] |
| Receptor Binding & Selectivity | The fixed conformation may favor binding to specific transporter subtypes, potentially leading to higher selectivity. The steric hindrance might, however, also preclude optimal binding. | The greater flexibility could allow for an induced-fit binding to multiple transporters, possibly resulting in a broader activity profile (e.g., a triple reuptake inhibitor). | The binding pockets of monoamine transporters have distinct topographies; a rigid ligand may fit one better than others, while a flexible ligand might adapt to several.[5] |
| Metabolism | The ortho substituent may shield the carbonyl group from metabolic reduction, a common pathway for benzophenones.[10] | The more exposed carbonyl group in the meta isomer might be more susceptible to metabolic enzymes. | Steric shielding of metabolic hotspots is a common strategy to improve a drug's half-life. |
| Physicochemical Properties | Intramolecular hydrogen bonding between the azetidine nitrogen and the carbonyl oxygen is possible, which could decrease polarity and improve membrane permeability. | Less potential for intramolecular interactions, possibly leading to slightly higher polarity. | Intramolecular hydrogen bonding can mask polar groups, effectively reducing the molecule's overall polarity. |
Logical Relationship Diagram: Isomer Properties and Predicted Outcomes
Caption: A tiered workflow for the comprehensive evaluation of novel CNS drug candidates.
Detailed Experimental Protocols
The following protocols are based on established methods and serve as a template for the characterization of the title compounds.
Protocol 1: Monoamine Transporter Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.
-
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: GBR 12909 (DAT), Fluoxetine (SERT), Desipramine (NET).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds (2- and 3-isomers) dissolved in DMSO.
-
96-well plates, scintillation fluid, scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells via homogenization and centrifugation.
-
In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of non-specific inhibitor (10 µM final concentration, for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of the appropriate radioligand (final concentration ~1-2 nM).
-
Add 100 µL of the cell membrane suspension (20-50 µg protein).
-
Incubate at 4°C for 2-3 hours.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.
-
Add scintillation fluid to the dried filter mats and quantify radioactivity.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Functional Monoamine Uptake Inhibition Assay
This protocol measures the functional potency (IC₅₀) of the compounds in inhibiting monoamine uptake.
-
Materials:
-
HEK293 cells expressing hDAT, hSERT, or hNET, plated in 96-well plates.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds and reference inhibitors.
-
-
Procedure:
-
Wash the plated cells with uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of the test compound. For control wells, add buffer only. For non-specific uptake, add a high concentration of a known inhibitor (e.g., nomifensine for DAT).
-
Pre-incubate at 37°C for 15-20 minutes.
-
Initiate uptake by adding 50 µL of uptake buffer containing the radiolabeled substrate (e.g., ~10-20 nM [³H]Dopamine).
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake = Total uptake - Non-specific uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol screens for off-target inhibition of MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine).
-
Reference inhibitors: Clorgyline (MAO-A), Selegiline (MAO-B).
-
Assay buffer.
-
Fluorimetric plate reader.
-
-
Procedure:
-
In a 96-well plate, add the MAO enzyme (A or B), assay buffer, and varying concentrations of the test compound.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine) and a probe that reacts with the H₂O₂ byproduct to generate a fluorescent signal.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Determine the IC₅₀ values for MAO-A and MAO-B inhibition.
-
Predicted ADMET Profile and In Vivo Considerations
A successful CNS drug must possess a suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
-
Absorption & Distribution: The predicted lipophilicity and potential for intramolecular hydrogen bonding in the 2-isomer may favor good oral absorption and blood-brain barrier penetration. The 3-isomer's greater flexibility might slightly increase its polar surface area, which could impact permeability. [10]* Metabolism: Benzophenones are known to undergo metabolic reduction of the carbonyl group and hydroxylation of the aromatic rings. [11]As previously discussed, the steric hindrance in the 2-isomer could slow metabolism compared to the 3-isomer. The azetidine ring itself is generally considered metabolically stable. [5]* Toxicity: Potential toxicities to consider include off-target effects (e.g., hERG channel inhibition, CYP450 inhibition) and potential neurotoxicity at high concentrations. [12]A full safety pharmacology panel would be essential for any lead candidate.
-
In Vivo Models: Should a compound show a promising in vitro profile, evaluation in rodent models of depression and anxiety (e.g., forced swim test, marble burying test) would be the next logical step to establish in vivo efficacy. [7][13]
Conclusion
The this compound and its 2-Azetidinomethyl isomer represent a novel and promising chemical space for the discovery of new CNS-active agents. This guide has laid out a prospective analysis based on the established roles of their constituent fragments in medicinal chemistry. The positional isomerism is predicted to be a critical determinant of their pharmacological profiles, with the 2-isomer potentially offering higher selectivity and metabolic stability, and the 3-isomer possibly acting as a broader spectrum agent. The detailed experimental workflows and protocols provided herein offer a robust framework for the synthesis, characterization, and advancement of these or similar novel compounds from initial concept to a preclinical candidate. The key to success will be a systematic and iterative process of synthesis, testing, and data-driven optimization.
References
-
Sepe, K. W., et al. (2008). Pharmacokinetics and metabolism of benzophenone 2 in the rat. PubMed. Available at: [Link]
-
Saha, K., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. BenchChem.
-
Kaur, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. (2024). PMC. Available at: [Link]
-
Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. (2023). PubMed. Available at: [Link]
-
PubChem. 4-Fluorobenzophenone. PubChem. Available at: [Link]
-
Examples of azetidine‐based bioisosters. ResearchGate. Available at: [Link]
-
Shook, B. C., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. PubMed. Available at: [Link]
-
Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. Available at: [Link]
-
Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. Available at: [Link]
-
Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. (2024). PubMed. Available at: [Link]
-
Szalad, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]
-
Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. (2012). PubMed. Available at: [Link]
-
Experimental Methods for Investigating Uptake 2 Processes In Vivo. (2021). PubMed. Available at: [Link]
-
In vivo and in vitro models of Depression. NEUROFIT Preclinical Contract Research Organization (CRO). Available at: [Link]
-
The structure activity relationship of antidepressants and the specificity in drug therapy. (2019). OMICS International. Available at: [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]
-
Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. (2012). PMC. Available at: [Link]
-
Chemical structures of monoamines and related reuptake inhibitors. ResearchGate. Available at: [Link]
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. ACS Publications. Available at: [Link]
-
Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. (2008). PubMed. Available at: [Link]
-
Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). PubMed. Available at: [Link]
-
Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. Available at: [Link]
-
Rorick-Kehn, L. M., et al. (2007). In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders. PubMed. Available at: [Link]
-
ADME Properties of Drugs that Act on the CNS. ResearchGate. Available at: [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[9][11]aphthyridin-2(1H)-one. MIT Open Access Articles. Available at: [Link]
-
Perfluoropolyether-benzophenone as a highly durable, broadband anti-reflection, and anti-contamination coating. ResearchGate. Available at: [Link]
-
Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? (2021). PubMed. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). PMC. Available at: [Link]
-
Azetidin-3-yl(phenyl)methanone hydrochloride. PubChemLite. Available at: [Link]
-
Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. ResearchGate. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). PubMed. Available at: [Link]
-
Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. (2022). MDPI. Available at: [Link]
-
QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. (2022). MDPI. Available at: [Link]
-
Examples of benzophenone derivatives in the market and their uses. ResearchGate. Available at: [Link]
-
Azetidin-2-ones: structures of anti-mitotic compounds based on the 1-(3,4,5-tri-meth-oxy-phen-yl)azetidin-2-one core. (2020). PubMed. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). PMC. Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. (2009). PubMed. Available at: [Link]
-
[3-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone. GlobalChemMall. Available at: [Link]
-
Synthesis of Trifluoromethylated Azetidines. Amanote Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines - Enamine [enamine.net]
- 7. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. longdom.org [longdom.org]
- 9. Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Is the commonly used UV filter benzophenone-3 a risk factor for the nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azetidine-Containing Fluorobenzophenone Derivatives for Research
Introduction: The Strategic Convergence of Azetidine and Fluorobenzophenone Moieties in Chemical Biology
In the landscape of modern drug discovery and chemical biology, the rational design of molecular tools to probe complex biological systems is paramount. This guide focuses on a unique and powerful class of compounds: azetidine-containing fluorobenzophenone derivatives. These molecules represent a strategic convergence of two privileged structural motifs, each contributing distinct and valuable properties for the interrogation of protein-ligand interactions.
The azetidine ring , a four-membered saturated nitrogen heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity can enhance pharmacokinetic properties such as metabolic stability and solubility.[1] The inclusion of an azetidine moiety can provide novel vectors for exploring chemical space and improving ligand-target complementarity. Several FDA-approved drugs incorporate the azetidine motif, highlighting its significance in modulating biological activity.[1]
The fluorobenzophenone group, on the other hand, is a cornerstone of photoaffinity labeling (PAL).[3][4] Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group forms a reactive triplet diradical that can covalently crosslink with nearby C-H bonds in amino acid residues of a target protein.[5] This process transforms a transient, non-covalent protein-ligand interaction into a stable, covalent bond, enabling the identification and characterization of the target protein. The fluorine substituent can modulate the electronic properties of the benzophenone and serve as a useful spectroscopic marker.
This guide provides a comprehensive technical overview of the synthesis, characterization, and application of azetidine-containing fluorobenzophenone derivatives as sophisticated research tools for drug development professionals, researchers, and scientists. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for their use in photoaffinity labeling, and outline the subsequent proteomic workflows for target identification.
Design and Synthesis of Azetidine-Fluorobenzophenone Photoaffinity Probes
The design of a successful photoaffinity probe is a multi-faceted process that requires careful consideration of several factors to ensure retention of biological activity and efficient crosslinking.[3] A typical probe consists of three key components: the recognition element (pharmacophore), the photoreactive group, and a linker. In the context of our target derivatives, the azetidine ring can either be part of the core pharmacophore or act as a versatile linker.
Proposed Synthetic Strategy: Amide Bond Formation
A logical and widely applicable approach to synthesize azetidine-containing fluorobenzophenone derivatives is through amide bond formation, coupling a 3-aminoazetidine building block with a fluorobenzophenone carboxylic acid derivative. This method is robust and allows for modular synthesis, where different substituted azetidines and fluorobenzophenones can be readily combined.
Experimental Protocol: Synthesis of N-(1-Boc-azetidin-3-yl)-4-fluorobenzamide
This protocol describes a representative synthesis of a protected azetidine-fluorobenzophenone derivative.
Materials:
-
1-Boc-3-aminoazetidine
-
4-Fluorobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of 1-Boc-3-aminoazetidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1-Boc-azetidin-3-yl)-4-fluorobenzamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[6]
Synthetic Workflow Diagram
Caption: Synthetic route to a protected azetidine-fluorobenzophenone derivative.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized probes is crucial to ensure their suitability for biological experiments. The following table summarizes the expected spectroscopic data for a representative derivative.
| Technique | Expected Observations for N-(1-Boc-azetidin-3-yl)-4-fluorobenzamide |
| ¹H NMR | Signals corresponding to the Boc protecting group (~1.4 ppm), azetidine ring protons (multiplets between 3.5-4.5 ppm), and the aromatic protons of the fluorobenzophenone moiety (doublets and triplets between 7.0-8.0 ppm). The amide proton will appear as a broad singlet. |
| ¹³C NMR | Carbonyl carbon of the amide (~165 ppm), aromatic carbons (with characteristic C-F coupling for the fluorinated ring), carbons of the azetidine ring, and the carbons of the Boc group. |
| HRMS (ESI) | The calculated exact mass for the [M+H]⁺ or [M+Na]⁺ ion should be observed with high accuracy, confirming the elemental composition. |
| FT-IR | Characteristic stretching frequencies for the N-H bond of the amide (~3300 cm⁻¹), the C=O of the amide (~1640 cm⁻¹), and the C=O of the benzophenone (~1660 cm⁻¹). |
Application in Photoaffinity Labeling for Target Identification
The primary application of azetidine-containing fluorobenzophenone derivatives is in photoaffinity labeling (PAL) experiments to identify the protein targets of a bioactive molecule.[3][7] The general workflow involves incubation of the probe with a biological sample, UV irradiation to induce crosslinking, enrichment of the cross-linked protein-probe complexes, and identification of the protein by mass spectrometry.
Experimental Workflow for Photoaffinity Labeling
Caption: General workflow for a photoaffinity labeling experiment.
Detailed Protocol: In-vitro Photoaffinity Labeling and Target Enrichment
This protocol outlines a general procedure for using an azetidine-fluorobenzophenone probe (assuming it has been further derivatized with a biotin tag for enrichment) to label target proteins in a cell lysate.
Materials:
-
Azetidine-fluorobenzophenone-biotin probe
-
Cell lysate from a relevant cell line or tissue
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
UV crosslinker with 350-360 nm bulbs
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of detergent like SDS or Triton X-100)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a suitable buffer (e.g., RIPA or a gentle lysis buffer) containing a protease inhibitor cocktail. Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Incubation: In a microcentrifuge tube, incubate the cell lysate (e.g., 1 mg of total protein) with the azetidine-fluorobenzophenone-biotin probe at a predetermined optimal concentration (typically in the low micromolar range) for 30-60 minutes at 4°C to allow for binding to the target protein(s). Include a control sample incubated with a competing, non-photoreactive ligand to assess the specificity of labeling.
-
UV Crosslinking: Place the samples on ice in a UV crosslinker and irradiate with 350-360 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
Enrichment of Cross-linked Proteins: Add pre-washed streptavidin-agarose beads to the irradiated lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series might include:
-
PBS with 1% Triton X-100
-
PBS with 0.1% SDS
-
High salt buffer (e.g., PBS with 1 M NaCl)
-
PBS
-
-
On-Bead Digestion: Resuspend the washed beads in an ammonium bicarbonate buffer containing urea (e.g., 2 M).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Desalting: Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a solution of acetonitrile and formic acid. Combine the supernatants and desalt the peptides using a C18 StageTip or similar device.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the proteins that were enriched in the probe-treated sample compared to the control.
Data Analysis and Target Validation
The output of the LC-MS/MS analysis will be a list of identified proteins. The primary candidates for the target of the bioactive molecule are those proteins that are significantly enriched in the sample treated with the photoaffinity probe compared to control samples (e.g., no probe, probe with a competitor). Quantitative proteomics approaches, such as label-free quantification or isotopic labeling (e.g., SILAC), can provide a more robust quantitative comparison.
Once putative targets are identified, further validation experiments are essential. These may include:
-
Western Blotting: To confirm the enrichment of a specific candidate protein.
-
In-vitro Binding Assays: Using purified recombinant protein to confirm a direct interaction with the original bioactive compound.
-
Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.
-
Genetic knockdown or knockout (e.g., siRNA, CRISPR): To assess whether depletion of the candidate protein recapitulates the phenotype of the bioactive compound.
Conclusion: A Powerful Tool for Elucidating Molecular Mechanisms
Azetidine-containing fluorobenzophenone derivatives are sophisticated and versatile tools for chemical biology and drug discovery. The strategic combination of the pharmacologically favorable azetidine scaffold with the photo-crosslinking capabilities of the fluorobenzophenone moiety provides a powerful approach for the unbiased identification of protein targets of bioactive molecules. The synthetic and experimental protocols outlined in this guide, grounded in established chemical principles and proteomics workflows, offer a robust framework for researchers to employ these valuable compounds in their quest to unravel complex biological processes and accelerate the development of new therapeutics.
References
- Dormer, J. R., & Engen, J. R. (2017). Photoaffinity labeling in target- and binding-site identification. Methods in Molecular Biology, 1597, 1-16.
- Qvit, N., Monderer-Rothkoff, G., Ido, A., Shalev, D. E., Amster-Choder, O., & Gilon, C. (2008).
- Piantini, S., et al. (2019). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. Journal of Medicinal Chemistry, 62(22), 10293-10313.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-(4-Fluorobenzyl)azetidin-2-one: A Technical Guide. BenchChem Technical Guides.
- Ansari, M. A., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(16), 4995.
- Chuh, K. N., & Batt, A. R. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(18), 4288.
- Ge, S. S., Chen, B., Wu, Y., & Yang, S. (2018). Proposed mechanisms of different types of photoaffinity labeling. RSC advances, 8(52), 29696-29707.
- Zhang, L., & Zhang, Y. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
- Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.
- Singh, G. S., & D’hooghe, M. (2018). Azetidines in medicinal chemistry: a review. Mini reviews in medicinal chemistry, 18(17), 1437-1453.
- Al-Zoubi, R. M., et al. (2022). Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. Bioorganic & Medicinal Chemistry, 67, 116819.
- Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187-7211.
- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). CN105384673B: The synthetic method of 3 fluoro azetidine derivatives.
- Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Páv, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Kumar, A., & Narasimhan, B. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Applicable Chemistry, 8(2), 641-648.
- Kim, D., & Park, S. B. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Bioorganic & Medicinal Chemistry, 25(12), 3055-3064.
- Goodyear, A., & de la Torre, A. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering, 5(2), 249-254.
- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines.
- Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2296–2305.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211.
- Murai, K., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269854.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences Blog.
- Shvets, V. I., et al. (1995). Nucleoside N-acylation with active derivatives of amino acids. Biopolimery i kletka, 11(1-2), 5-9.
- North, M., & Watson, A. J. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Green Chemistry, 21(18), 4961-4967.
- Tomita, K., et al. (2008). Structure-activity relationship study and NMR analysis of fluorobenzoyl pentapeptide GPR54 agonists. Biopolymers, 89(6), 519–525.
- Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2151–2154.
- Cheshmazar, N. (2020, May 18). How can i form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound?
- Wessig, P., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(3), 1383.
- Merkler, D. J., & Anderson, V. E. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 810982.
- Patel, M. K., et al. (2018). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 27(1), 224-235.
- Mykhailiuk, P. K., et al. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
- Moreira, V. M., et al. (2012). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic resonance in chemistry : MRC, 50(10), 695–700.
- Domainex. (2025, April 10).
- Sharpless, K. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie (International ed. in English), 61(52), e202214049.
- Schoonjans, A., et al. (2020). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 63(24), 15729-15747.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Commercial Acquisition and Quality Verification of 3-Azetidinomethyl-3'-fluorobenzophenone for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Azetidinomethyl-3'-fluorobenzophenone in Modern Drug Discovery
This compound is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a flexible azetidine ring, a benzophenone core, and a fluorine substituent, makes it a valuable building block in the synthesis of novel therapeutic agents. The benzophenone scaffold is a well-established pharmacophore present in a variety of biologically active molecules, while the azetidine moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic placement of a fluorine atom can further modulate the compound's electronic properties and binding interactions with biological targets. This guide provides a comprehensive overview of the commercial landscape for this important research chemical, including guidance on supplier qualification, quality control, and analytical verification.
Part 1: Navigating the Commercial Supplier Landscape
Procuring high-quality starting materials is a cornerstone of successful research and development. For a specialized chemical like this compound (CAS No. 898771-65-8), identifying reliable commercial suppliers requires a multi-pronged approach that extends beyond a simple catalog search.
Identifying Potential Suppliers
Initial searches indicate that this compound is available from a select number of chemical suppliers. These can be broadly categorized into:
-
Niche Chemical Suppliers: Companies that specialize in providing a wide array of research chemicals and building blocks for drug discovery.
-
Custom Synthesis Organizations (CSOs): Companies that offer to synthesize specific molecules on demand, which is a likely route for obtaining this compound given its specialized nature.
A list of potential suppliers for this compound and closely related analogs is provided in the table below. It is important to note that availability and stock status can fluctuate, and direct inquiry is always recommended.
| Supplier Category | Potential Sources | Notes |
| Direct Listing | Atomax Chemicals Co., Ltd.[1] | Listed with the correct CAS number (898771-65-8). |
| Hangzhou J&H Chemical Co., Ltd.[2] | Listed with the correct CAS number (898771-65-8). | |
| Related Compounds | National Analytical Corporation - Chemical Division[3] | Supplies Azetidin-3-yl(3-fluorophenyl) methanone (CAS 1598361-82-0), a closely related analog. |
| AA Blocks[4] | Offers 3-(4-Fluorophenyl)-3-azetidinol (CAS 848392-23-4), a related building block. | |
| LEAPChem[5] | Supplies (Azetidin-3-yl)(methyl)carbamic acid tert-butyl ester hydrochloride, indicating capabilities with azetidine derivatives. | |
| AChemBlock[6] | Provides Azetidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride, another relevant building block. | |
| Custom Synthesis | Chemazon Laboratories[7] | Offers custom synthesis of non-commercially available compounds. |
| Nanosyn[8] | Specializes in multi-step synthesis of complex targets from milligram to kilogram scale. | |
| Pharma Inventor Inc.[9] | Provides custom synthesis of a wide range of chemical compounds for pharmaceutical research. | |
| Epichem[10] | Offers custom synthesis of impurities, degradants, and metabolites. | |
| SynQuest Labs[11] | Specializes in fluorinated chemicals and offers custom synthesis services. |
The Imperative of Custom Synthesis
Given that this compound is not a widely stocked catalog item, researchers should be prepared to engage with a Custom Synthesis Organization (CSO). When selecting a CSO, it is crucial to evaluate their expertise in handling fluorination reactions and heterocyclic chemistry. A thorough vetting process should include an assessment of their track record, analytical capabilities, and communication practices.
Part 2: A Framework for Supplier Qualification and Material Verification
Ensuring the quality and consistency of a chemical intermediate is paramount to the integrity of any research program. This section outlines a systematic approach to qualifying suppliers and verifying the identity and purity of this compound.
The Supplier Qualification Workflow
A robust supplier qualification process is essential for mitigating risks associated with material quality and supply chain reliability. The following workflow, visualized in the accompanying diagram, provides a structured approach.
Caption: A streamlined workflow for qualifying suppliers of critical chemical intermediates.
The Certificate of Analysis (CoA): A Critical First Look
The Certificate of Analysis (CoA) is a foundational document that provides a summary of the analytical tests performed on a specific batch of material. While a CoA for the exact target molecule is not publicly available, a representative CoA for a related benzophenone derivative would typically include the following information:
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS, IR |
| Purity (Assay) | ≥ 98.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Related Substances | Individual impurity ≤ 0.5% | HPLC |
| Total impurities ≤ 1.0% | HPLC |
It is imperative to request a batch-specific CoA from the supplier and to perform independent analytical verification upon receipt of the material.
Part 3: In-House Analytical Verification: A Self-Validating System
Independent analytical verification is a critical step to ensure the identity, purity, and quality of the procured this compound. The following protocols are provided as a guide for in-house quality control.
Experimental Protocols
A reverse-phase HPLC method is the workhorse for determining the purity of benzophenone derivatives.[12][13] The following is a starting point for method development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of Acetonitrile.
This gradient method should be optimized to achieve adequate separation of the main peak from any impurities. For routine analysis, an isocratic method can be developed based on the retention time observed in the gradient run.
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the molecule.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.
-
The methylene protons of the azetidinomethyl group will likely appear as a singlet or a multiplet around 3.5-4.5 ppm.
-
The azetidine ring protons will be observed as multiplets, typically in the range of 3.0-4.0 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The carbonyl carbon will be a key signal, expected in the downfield region of 190-200 ppm.
-
Aromatic carbons will resonate between 115-140 ppm.
-
The carbons of the azetidine ring and the methylene linker will appear in the aliphatic region, typically between 40-70 ppm.
-
The carbon-fluorine coupling will be observable for the carbons in the fluorinated ring.
-
Mass spectrometry is used to confirm the molecular weight and can provide valuable structural information through fragmentation analysis.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this type of molecule.
-
Expected [M+H]⁺: The calculated monoisotopic mass for C₁₇H₁₆FNO is 269.12. Therefore, the [M+H]⁺ ion should be observed at m/z 270.13.
-
Fragmentation: The fragmentation pattern of benzophenones often involves cleavage at the carbonyl group, leading to characteristic fragment ions.[1][4][14] For this molecule, fragmentation of the azetidine ring is also expected.
Analytical Verification Workflow
The following diagram illustrates a logical workflow for the in-house analytical verification of this compound.
Caption: A systematic process for the in-house quality control of incoming chemical materials.
Part 4: Insights into Synthesis
Conclusion
This compound represents a valuable tool for medicinal chemists and drug discovery scientists. The successful procurement and utilization of this compound hinge on a diligent approach to supplier identification and qualification, coupled with a rigorous in-house analytical verification program. By following the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of their starting materials, thereby laying a solid foundation for their scientific endeavors.
References
-
Atomax Chemicals Co., Ltd. (n.d.). Product Listing. ChemBuyersGuide.com. Retrieved from [Link]
-
Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of fragmentation of benzophenone in ESI [M + H]⁺. (n.d.). ResearchGate. Retrieved from [Link]
-
National Analytical Corporation - Chemical Division. (n.d.). Azetidin-3-yl(3-fluorophenyl) methanone. Retrieved from [Link]
-
An earlier study, having synthesized a benzophenone derivative cross-linker and it's deuterated equivalent, also identified 3 linked residue pairs. (2017). ACS Publications. Retrieved from [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). MDPI. Retrieved from [Link]
-
Hangzhou J&H Chemical Co., Ltd. (n.d.). Product Listing. MOLBASE. Retrieved from [Link]
-
I can't understand a fragment in the Mass-Spectrum of Benzophenone. (2023). Chemistry Stack Exchange. Retrieved from [Link]
-
Chemazon Laboratories. (n.d.). Custom Synthesis. Retrieved from [Link]
-
Nanosyn. (n.d.). Custom Synthesis. Retrieved from [Link]
-
Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved from [Link]
-
Epichem. (n.d.). Custom Synthesis & Technical Services. Retrieved from [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2022). MDPI. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Retrieved from [Link]
-
Certificate of Analysis: Items Specifications Results. (n.d.). Scribd. Retrieved from [Link]
-
LEAPChem. (n.d.). Azetidin-3-yl-methyl-carb.. suppliers and producers. BuyersGuideChem. Retrieved from [Link]
-
Certificate of Analysis. (n.d.). Making Cosmetics. Retrieved from [Link]
-
Certificate of analysis. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]
-
Certificate of Analysis. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]
- 3-azetidinols. (1972). Google Patents.
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved from [Link]
-
Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (2006). NIH. Retrieved from [Link]
-
Azetidines. (n.d.). AMERICAN ELEMENTS®. Retrieved from [Link]
-
Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. (2025). ChemRxiv. Retrieved from [Link]
-
Azetidin-3-yl(phenyl)methanone hydrochloride (C10H11NO). (n.d.). PubChemLite. Retrieved from [Link]
-
¹³C-NMR data of a benzophenone-derivate (already corrected with respect... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines. (2015). PubMed. Retrieved from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Retrieved from [Link]
-
hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2014). ResearchGate. Retrieved from [Link]
-
ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency (EMA). Retrieved from [Link]
-
Azetidines. (n.d.). Acros Pharmatech. Retrieved from [Link]
-
Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. (2016). Wiley Online Library. Retrieved from [Link]
Sources
- 1. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-(S)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one149561-81-9,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]
- 3. Azetidin-3-yl(3-fluorophenyl) methanone Supplier in Mumbai, Azetidin-3-yl(3-fluorophenyl) methanone Trader, Maharashtra [chemicalmanufacturers.in]
- 4. researchgate.net [researchgate.net]
- 5. Azetidin-3-yl-methyl-carb.. suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 6. Azetidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride 97% | CAS: 943060-59-1 | AChemBlock [achemblock.com]
- 7. Custom Synthesis – Chemazon Laboratories [chemazonlabs.com]
- 8. Custom Synthesis [nanosyn.com]
- 9. pharmainventor.com [pharmainventor.com]
- 10. epichem.com [epichem.com]
- 11. SynQuest Labs, Inc. [synquestlabs.com]
- 12. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. US3668196A - 3-azetidinols - Google Patents [patents.google.com]
- 18. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Using 3-Azetidinomethyl-3'-fluorobenzophenone as a Medicinal Chemistry Scaffold
Abstract
This application note details the strategic utilization of 3-Azetidinomethyl-3'-fluorobenzophenone (referred to herein as Az-FBP ) as a dual-purpose scaffold in medicinal chemistry. This molecule integrates a photoaffinity warhead (benzophenone) with a privileged saturated heterocycle (azetidine) and a metabolic blocker (fluorine). This guide provides rationale for its selection over traditional piperidine/phenyl-based linkers, detailed protocols for its chemical derivatization, and validated workflows for its application in target deconvolution assays.
Introduction: The "Escape from Flatland"
In modern drug discovery, increasing fraction sp3 (
-
Vector Control: The azetidine ring (3-substituted) offers a distinct exit vector compared to piperidines or pyrrolidines, allowing unique exploration of binding pockets.
-
Metabolic Stability: The 3'-fluoro substituent on the benzophenone core blocks the primary site of Phase I metabolic hydroxylation (P450 oxidation), extending the probe's half-life during incubation.
-
Reduced Lipophilicity: The azetidine ring lowers
relative to larger rings, improving solubility and reducing non-specific binding in proteomic assays.
Scaffold Architecture
-
Warhead: Benzophenone (Reversible excitation at 350–365 nm).
-
Linker: 3-Methylazetidine (Rigid, defined vector, secondary amine handle).
-
Modulator: 3'-Fluorine (Electronic tuning, metabolic block).
Comparative Data: Azetidine vs. Traditional Linkers
The following table highlights the physicochemical advantages of the azetidine moiety within the Az-FBP scaffold compared to analogous 6-membered rings.
| Property | Azetidine Scaffold (Az-FBP) | Piperidine Analog | Impact on Drug Design |
| Ring Size | 4-membered | 6-membered | Azetidine reduces molecular weight (MW) and steric bulk. |
| Basicity ( | ~8.5–9.5 | ~10.5–11.0 | Lower |
| Lipophilicity ( | Baseline | +0.5 to +1.0 | Azetidine improves aqueous solubility. |
| Metabolic Liability | Low (Ring strain prevents oxidation) | High ( susceptible to | Azetidine offers superior metabolic stability. |
| Vector Angle | ~145° (Puckered) | ~109° (Chair) | Accesses unique sub-pockets in the target protein. |
Mechanism of Action: Photoaffinity Labeling (PAL)[1][2]
The benzophenone moiety functions through a triplet diradical mechanism. Unlike aryl azides or diazirines, benzophenones are chemically stable in ambient light and can be manipulated without darkroom conditions until the crosslinking step.
The Excitation Workflow
Upon irradiation at 350–365 nm , the benzophenone carbonyl undergoes an
Key Advantage: If the diradical reacts with water (quenching), it regenerates the ground-state ketone, allowing for repeated excitation cycles to drive the reaction to completion.
Figure 1: Benzophenone Photoaffinity Labeling Mechanism. Note the reversible quenching pathway allowing multiple excitation cycles.
Protocol: Chemical Derivatization of the Scaffold
Objective: Conjugate the Az-FBP scaffold (via the azetidine amine) to a pharmacophore or carboxylic acid of interest. Starting Material: 3-(Azetidin-3-ylmethyl)-3'-fluorobenzophenone (assumed secondary amine form, HCl salt).
Materials
-
Scaffold: Az-FBP HCl salt.
-
Coupling Partner: Carboxylic acid (R-COOH) representing the ligand core.
-
Reagents: HATU, DIPEA (Diisopropylethylamine), DMF (anhydrous).
-
Purification: Flash chromatography (DCM/MeOH).
Step-by-Step Procedure
-
Activation: In a 4 mL vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir at room temperature for 10 minutes to form the activated ester.
-
Why? Pre-activation prevents side reactions with the azetidine if the acid is sterically hindered.
-
-
Coupling: Add the Az-FBP HCl salt (1.0 equiv) directly to the reaction mixture.
-
Note: If the scaffold is a free base, reduce DIPEA to 1.5 equiv.
-
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS for the formation of the amide product (
).-
Checkpoint: The 3'-fluoro substituent provides a distinct diagnostic handle in LC-MS (often shifting retention time slightly vs. non-fluorinated analogs).
-
-
Workup: Dilute with EtOAc, wash with saturated
(2x) and Brine (1x). Dry over .[1] -
Purification: Isolate via silica gel chromatography. Benzophenones typically visualize strongly under UV (254 nm).
Protocol: Photoaffinity Labeling Assay
Objective: Covalently crosslink the Az-FBP-Ligand probe to its target protein in a cell lysate.
Critical Safety Note
UV irradiation at 365 nm is damaging to eyes. Use UV-blocking safety goggles and enclose the lamp in a black box.
Materials
-
Probe: Synthesized Az-FBP-Ligand (from Section 4).
-
Lysate: HEK293 or relevant cell line lysate (1 mg/mL protein).
-
Competition Control: Parent ligand (without benzophenone) at 10x–50x excess.
-
Equipment: Handheld UV Lamp (365 nm, 6-Watt) or Stratalinker.
Step-by-Step Procedure
-
Incubation:
-
Aliquot 50 µL of lysate into a 96-well plate (clear, flat bottom) or microcentrifuge tubes.
-
Sample A (Probe): Add Az-FBP-Probe (final conc. 1–10 µM).
-
Sample B (Competition): Add Az-FBP-Probe (1–10 µM) + Parent Ligand (100 µM).
-
Incubate for 30 minutes at 4°C (or room temp) to establish equilibrium binding.
-
-
Irradiation:
-
Place samples on ice (to prevent thermal degradation).
-
Position the UV lamp 2–5 cm above the open samples.
-
Irradiate at 365 nm for 30–60 minutes.
-
Why 365 nm? Shorter wavelengths (<300 nm) damage proteins and cause non-specific crosslinking. Benzophenone is tuned specifically for 350–365 nm.
-
-
Analysis (Western Blot or Mass Spec):
-
If the probe has a biotin handle (attached via the azetidine or elsewhere), proceed to Streptavidin enrichment.
-
If analyzing by Western Blot (for a known target), run SDS-PAGE. The covalent adduct will survive boiling and reduction.
-
Metabolic Stability Validation (The Fluorine Effect)
The 3'-fluoro group is not merely decorative; it extends the probe's utility in live-cell assays.
Protocol:
-
Incubate Az-FBP-Probe (1 µM) with Human Liver Microsomes (HLM) + NADPH.
-
Sample at t=0, 15, 30, 60 min.
-
Analyze by LC-MS/MS.
-
Expectation: The 3'-F analog should show >50% remaining at 60 min, whereas the non-fluorinated benzophenone often degrades rapidly due to aromatic hydroxylation.
Strategic Decision Logic (SAR)
Use the following logic flow to determine when to deploy the Az-FBP scaffold in your medicinal chemistry campaign.
Figure 2: Decision Matrix for Scaffold Selection. Az-FBP is optimal for solvent-exposed pockets and lipophilic ligands requiring solubility enhancement.
References
-
Benzophenone Photochemistry: Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link
-
Azetidine Properties: Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Medicinal Chemistry, 55(13), 6237-6248. Link
-
Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Photoaffinity Labeling Protocols: Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[2][3] Future Medicinal Chemistry, 7(2), 159–183. Link
Sources
Application Note: 3-Azetidinomethyl-3'-fluorobenzophenone as a Novel Scaffold in Anticancer Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The confluence of privileged scaffolds in medicinal chemistry presents a rational approach to the design of novel oncology therapeutics. This guide focuses on 3-Azetidinomethyl-3'-fluorobenzophenone, a compound that synergistically combines three key pharmacophoric elements: the structurally rigid azetidine ring, the versatile benzophenone core, and a fluorine substituent for enhanced pharmacological properties. While public domain data on this specific molecule is nascent, this document provides a comprehensive framework for its synthesis, characterization, and evaluation as a potential anticancer agent. The protocols and mechanistic insights described herein are synthesized from extensive studies on related azetidine and benzophenone derivatives that have shown significant promise in oncology research.[1][2][3][4]
Introduction: Rationale for a Tri-Functional Scaffold
The pursuit of novel anticancer agents is driven by the need for compounds with improved efficacy, selectivity, and safety profiles. The design of this compound is predicated on the established strengths of its constituent moieties:
-
The Benzophenone Core: This diaryl ketone structure is a versatile template found in numerous biologically active compounds.[4] In oncology, benzophenone derivatives have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like MEK/ERK.[2][5][6] A particularly notable mechanism is the disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to G2/M phase arrest.[7]
-
The Azetidine Ring: This four-membered saturated nitrogen heterocycle is considered a "privileged scaffold".[3][8] Its unique, rigid, three-dimensional geometry offers a distinct advantage over more flexible linkers, enabling precise vectoral orientation of substituents for optimal target engagement.[8] Azetidine-containing compounds have been successfully developed as potent microtubule destabilizers and inhibitors of oncogenic transcription factors like STAT3.[3][9]
-
The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[10] The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[11][12]
This guide provides the necessary protocols to explore the hypothesis that this compound represents a promising lead compound for cancer therapy.
Proposed Mechanism of Action: A Multi-Target Hypothesis
Based on the activities of its parent scaffolds, this compound could potentially exert its anticancer effects through several mechanisms. The primary hypotheses to investigate are:
-
Microtubule Network Disruption: The benzophenone moiety, potentially potentiated by the azetidine ring's conformational rigidity, may act as a tubulin polymerization inhibitor at the colchicine binding site.[7] This would lead to mitotic arrest and subsequent apoptosis.
-
Inhibition of Pro-Survival Signaling: The compound could interfere with key oncogenic pathways such as RAS/RAF/MEK/ERK or STAT3 signaling.[6][9]
-
Induction of Apoptosis: Irrespective of the primary target, a successful anticancer agent must induce programmed cell death. This can be mediated via cell cycle arrest or direct activation of apoptotic cascades.[5]
The following workflow diagram outlines the logical progression for investigating these hypotheses.
Caption: Experimental workflow for evaluating a novel anticancer compound.
Synthesis and Characterization
A generalized, plausible synthetic route for this compound is outlined below. This multi-step synthesis would involve the preparation of the key benzophenone and azetidine intermediates followed by their coupling.
Protocol 3.1: General Synthetic Scheme
-
Synthesis of 3-Fluorobenzoyl Chloride: Start with 3-fluorobenzoic acid and convert it to the acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Friedel-Crafts Acylation: React 3-fluorobenzoyl chloride with a suitable substituted benzene (e.g., bromomethylbenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core. This reaction will likely produce a mixture of isomers requiring purification.
-
Synthesis of 1-(tert-Butoxycarbonyl)azetidine: Prepare Boc-protected azetidine from commercially available precursors, a standard procedure in heterocyclic chemistry.[13]
-
Nucleophilic Substitution: React the bromomethyl-substituted fluorobenzophenone intermediate with Boc-azetidine to couple the two fragments.
-
Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.[13]
Protocol 3.2: Compound Characterization
-
Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection. The final compound should exhibit >95% purity for use in biological assays.
-
Structural Verification:
-
NMR Spectroscopy: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound using high-resolution mass spectrometry (HRMS).
-
In Vitro Evaluation: Protocols and Methodologies
Protocol 4.1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3][13]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM). Add the compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 1: Hypothetical IC₅₀ Data for Comparative Analysis
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Putative Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Azetidinone Derivative | Compound 12l | MCF-7 (Breast) | 0.01 | Microtubule Destabilizer | [3] |
| Azetidine-based STAT3 Inhibitor | H172 | MDA-MB-231 (Breast) | 0.38 - 0.98 | STAT3 Inhibition | [1][9] |
| Benzophenone Derivative | Compound 9d | Various | ~1-10 | Angiogenesis Inhibition, Apoptosis | [5] |
| 3-Fluoroazetidin-2-one | Compound 33 | MCF-7 (Breast) | 0.095 | Tubulin Polymerization Inhibitor |[14][15] |
Protocol 4.2: Cell Cycle Analysis
This protocol determines if the compound induces arrest at a specific phase of the cell cycle.
-
Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Interpretation: An accumulation of cells in the G2/M phase would strongly suggest that the compound interferes with microtubule function or mitotic progression.[7]
Caption: Proposed mechanism of G2/M cell cycle arrest.
Protocol 4.3: Western Blot for Mechanistic Markers
This technique is used to measure the levels of specific proteins to confirm the mechanism of action.
-
Protein Extraction: Treat cells as in Protocol 4.2, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight. Key antibodies to consider:
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity relative to the loading control. A decrease in p-ERK or p-STAT3 would suggest pathway inhibition, while an increase in cleaved PARP would confirm apoptosis.
In Vivo Preclinical Evaluation
Should in vitro data prove promising, the next critical step is evaluation in an animal model.
Protocol 5.1: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 million A549 cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, positive control, and various doses of the test compound). Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Excise tumors for further analysis (e.g., histology, Western blot).
-
Efficacy Assessment: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups. A successful outcome would be a statistically significant reduction in tumor growth without causing significant weight loss or other signs of toxicity.[9][13]
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for a new class of anticancer agents. Its rational design combines features known to be effective against validated cancer targets. The protocols detailed in this guide provide a robust framework for a thorough preclinical evaluation, from initial cytotoxicity screening to mechanistic elucidation and in vivo efficacy testing. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to ensure drug-like properties suitable for clinical development.
References
- BenchChem. A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds. BenchChem.
- BenchChem. Unlocking the Anticancer Potential of Benzophenone Derivatives: A Comparative Analysis. BenchChem.
- Al-Ostath, A. et al. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances.
- Singh, P. et al. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry.
- BenchChem. Comparative study of azetidine-containing compounds in cancer research. BenchChem.
- Singh, A. et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
- Siddiqui, S. et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.
- Li, Y. et al. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B.
- Hsieh, M. et al. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters.
- Wang, C. et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules.
- Al-Rawi, J. et al. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
- Al-Rawi, J. et al. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals.
- Belluti, F. et al. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry.
- Khan, S. et al. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules.
- Khan, S. et al. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC.
- PubChem. 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. PubChem.
- ChemicalBook. 3'-AZETIDINOMETHYL-3-CHLORO-4-FLUOROBENZOPHENONE. ChemicalBook.
- Khan, S. et al. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Semantic Scholar.
- Macquarie University. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline.
- Wang, C. et al. Synthesis and antitumor activity of benzophenone compound. PubMed.
- Kumar, D. et al. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances.
- Wang, Z. et al. Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Chemistry – An Asian Journal.
- van der Wildt, B. et al. Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications.
- Liu, H. et al. Benzophenone Compounds, From a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Journal of Natural Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.mq.edu.au [figshare.mq.edu.au]
- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 13. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Azetidinomethyl-3'-fluorobenzophenone as a CNS Active Building Block
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential of 3-Azetidinomethyl-3'-fluorobenzophenone as a novel building block for Central Nervous System (CNS) active compounds. Due to the absence of existing literature on this specific molecule, this guide synthesizes established principles of medicinal chemistry and provides detailed, prospective protocols for its synthesis, characterization, and comprehensive biological evaluation. The rationale for the combination of the azetidine, fluorobenzophenone, and methyl-linker motifs is discussed, highlighting the potential for improved pharmacokinetic and pharmacodynamic properties. This guide is intended to serve as a foundational resource to enable the exploration of this promising, unexplored chemical space.
Introduction: The Rationale for a Novel CNS Scaffold
The development of novel CNS-active agents is a paramount challenge in modern medicine. A key strategy in this endeavor is the design of new molecular scaffolds that combine favorable physicochemical properties with the potential for potent and selective interactions with CNS targets. The proposed building block, this compound, is a unique amalgamation of three distinct structural motifs, each with recognized advantages in CNS drug design.
-
The Azetidine Moiety: This strained, four-membered nitrogen-containing heterocycle has gained significant traction in medicinal chemistry.[1][2] Its rigid, sp³-rich character can lead to improved metabolic stability, enhanced solubility, and a lower propensity for off-target interactions compared to more flexible or planar structures.[1][3] The inclusion of an azetidine ring can also provide a vector for interaction with specific receptor pockets and has been a feature of compounds developed for neurological diseases.[4]
-
The Fluorobenzophenone Core: Benzophenone derivatives are a versatile class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and CNS effects.[5][6][7] The incorporation of a fluorine atom is a well-established strategy in CNS drug design to modulate metabolic stability, lipophilicity, and binding affinity.[8] Specifically, fluorinated benzophenones have been investigated as multipotent agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[5][9]
-
The Methyl Linker: The methylene bridge between the azetidine and benzophenone moieties provides a degree of conformational flexibility, allowing the two key pharmacophores to adopt an optimal orientation for target engagement.
The strategic combination of these three components in this compound presents a compelling starting point for the development of a new generation of CNS-active compounds. This guide provides the necessary protocols to synthesize this building block and systematically evaluate its potential.
Proposed Synthesis and Characterization
A plausible and robust multi-step synthesis for this compound is proposed, starting from commercially available materials. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocols
Step 1: Synthesis of 3-Methyl-3'-fluorobenzophenone via Friedel-Crafts Acylation
This step utilizes a classic Friedel-Crafts acylation to form the benzophenone core.[3][4][5][8][10]
-
Materials:
-
3-Fluoro-3'-methylbenzoyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluoro-3'-methylbenzoyl chloride (1.0 eq) in anhydrous DCM via the dropping funnel.
-
After the addition is complete, add anhydrous benzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methyl-3'-fluorobenzophenone.
-
Step 2: Synthesis of 3-(Bromomethyl)-3'-fluorobenzophenone via Benzylic Bromination
This step involves a radical-initiated bromination of the benzylic methyl group.
-
Materials:
-
3-Methyl-3'-fluorobenzophenone (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄, anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methyl-3'-fluorobenzophenone (1.0 eq) in anhydrous CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to initiate the reaction.
-
Continue refluxing for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure to yield crude 3-(bromomethyl)-3'-fluorobenzophenone, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound via Nucleophilic Substitution
The final step involves the coupling of the benzylic bromide with azetidine.
-
Materials:
-
3-(Bromomethyl)-3'-fluorobenzophenone (from Step 2)
-
Azetidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude 3-(bromomethyl)-3'-fluorobenzophenone (1.0 eq) in anhydrous acetonitrile.
-
Add azetidine (1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield this compound.
-
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Protocols for In Vitro Evaluation
A tiered approach to in vitro evaluation is recommended to efficiently profile the CNS-active potential of this compound and its derivatives.
Sources
- 1. 3,3'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. EP0101760A1 - Process for producing fluorobenzophenone derivatives - Google Patents [patents.google.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 3-Azetidinomethyl-3'-fluorobenzophenone
Introduction: The Strategic Value of the 3-Azetidinomethyl-3'-fluorobenzophenone Scaffold
In contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The this compound scaffold represents a convergence of three critical structural motifs, each contributing unique and advantageous properties to a potential drug candidate. The strategic incorporation of this intermediate into a synthetic workflow can significantly impact the metabolic stability, target-binding affinity, and overall pharmacokinetic profile of the final active pharmaceutical ingredient (API).
-
The Azetidine Moiety: This strained four-membered heterocycle is increasingly recognized as a valuable bioisostere for other cyclic and acyclic functionalities. Its rigid structure can confer conformational constraint, potentially leading to higher binding affinity and selectivity for a biological target. Furthermore, azetidines are known for their metabolic robustness, often being less susceptible to enzymatic degradation compared to more common nitrogen-containing heterocycles.[1][2]
-
The Fluorinated Benzophenone Core: The benzophenone unit is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The introduction of a fluorine atom onto one of the phenyl rings is a well-established strategy in medicinal chemistry to modulate a molecule's properties. Fluorine's high electronegativity can influence pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins.[5]
This guide provides detailed protocols for the synthetic manipulation of this compound to generate advanced pharmaceutical intermediates. The methodologies presented are grounded in established chemical principles and are designed to be reproducible and scalable for drug development programs.
PART I: Asymmetric Reduction of the Carbonyl Group – Synthesis of a Chiral Benzhydrol Intermediate
A key strategic transformation of the this compound scaffold is the asymmetric reduction of the prochiral ketone to a chiral alcohol. This introduces a defined stereocenter, which is often crucial for achieving the desired biological activity and minimizing off-target effects of a drug candidate. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for this purpose.[6][7][8][9]
Scientific Rationale
The CBS reduction employs a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). The catalyst coordinates with the borane and the ketone, creating a rigid, chiral transition state that directs the hydride delivery to one face of the carbonyl group, resulting in a high degree of enantioselectivity.[6][7] The predictability of the stereochemical outcome is a significant advantage of this method.
Experimental Workflow: Asymmetric Reduction
Caption: Workflow for the asymmetric reduction of this compound.
Detailed Protocol: Synthesis of (S)-(Azetidin-3-ylmethyl)(3-fluorophenyl)methanol
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 269.31 | 10.0 | 1.0 |
| (R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) | 277.17 | 1.0 | 0.1 |
| Borane-dimethyl sulfide complex (BH3-SMe2) | 75.97 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Methanol | - | 20 mL | - |
| Saturated aqueous NH4Cl solution | - | 50 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (2.69 g, 10.0 mmol) and anhydrous THF (50 mL). Stir the solution until the starting material is fully dissolved.
-
Catalyst Addition: Cool the solution to -20 °C using a suitable cooling bath. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL of 1M in toluene, 1.0 mmol) dropwise.
-
Borane Addition: To the cooled solution, add borane-dimethyl sulfide complex (1.2 mL, 12.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH4Cl solution (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired chiral alcohol.
Analytical Characterization
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the product should be determined by chiral HPLC. A suitable stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD), should be employed.[4][10][11][12][13] The mobile phase will typically consist of a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the product. The 1H NMR spectrum is expected to show a characteristic signal for the benzylic proton (CH-OH). 19F NMR can be used to confirm the presence of the fluorine atom.[14][15][16][17][18]
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry.
PART II: N-Alkylation of the Azetidine Ring – Synthesis of a Tertiary Amine Intermediate
Functionalization of the azetidine nitrogen provides another avenue for elaborating the this compound scaffold. N-alkylation with a suitable electrophile, such as a benzyl bromide, can introduce a key pharmacophore and modulate the basicity and lipophilicity of the molecule.
Scientific Rationale
The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo SN2 reaction with an appropriate alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Potassium carbonate is a commonly used base for this transformation, and a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction.[19][20]
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Detailed Protocol: Synthesis of 1-Benzyl-3-(azetidin-3-ylmethyl)-3'-fluorobenzophenone
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 269.31 | 10.0 | 1.0 |
| Benzyl Bromide | 171.04 | 11.0 | 1.1 |
| Anhydrous Potassium Carbonate (K2CO3) | 138.21 | 20.0 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |
| Diethyl ether | - | 150 mL | - |
| Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.69 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous DMF (50 mL).
-
Reagent Addition: Stir the mixture at room temperature and add benzyl bromide (1.3 mL, 11.0 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water (100 mL). Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated product.
Analytical Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an effective technique for monitoring the progress of the N-alkylation reaction and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the N-benzylated product. The 1H NMR spectrum should show characteristic signals for the benzylic protons of the newly introduced benzyl group.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
(R)-2-Methyl-CBS-oxazaborolidine: This reagent is typically supplied as a solution in toluene and is flammable. It is also moisture-sensitive. Handle under an inert atmosphere. Avoid contact with skin and eyes.[1][2][3][5][21]
-
Borane-dimethyl sulfide complex (BH3-SMe2): This reagent is corrosive, flammable, and reacts violently with water. It has a strong, unpleasant odor. Handle with care in a fume hood.
-
Benzyl Bromide: This reagent is a lachrymator and is corrosive. Handle with care in a fume hood and avoid inhalation of vapors.
Conclusion
The protocols detailed in this guide provide robust and reliable methods for the synthetic elaboration of this compound into valuable pharmaceutical intermediates. The asymmetric reduction of the ketone introduces a critical stereocenter, while N-alkylation of the azetidine ring allows for further diversification of the scaffold. These transformations open up a wide range of possibilities for the synthesis of novel drug candidates with potentially improved pharmacological properties. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers and drug development professionals to fully exploit the potential of this versatile building block.
References
-
Chemists synthesize an improved building block for medicines - EurekAlert! (2024-07-03) [Link]
-
Chemists synthesize an improved building block for medicines - ScienceDaily (2024-07-03) [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH [Link]
-
Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[3]. - ResearchGate [Link]
-
Reference Numbers are from “Discrimination of Chiral Compounds Using NMR Spectroscopy,” by Thomas J. Wenzel, Wiley Press [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal [Link]
-
Chiral HPLC Separations - Phenomenex [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry (2017-09-01) [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie (2007-07-23) [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst [Link]
-
Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive (2014-02-14) [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [Link]
-
3.3.3: Synthesis of Amines - Chemistry LibreTexts (2022-10-04) [Link]
-
RESEARCH ARTICLE Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocar [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal [Link]
-
Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy - Scholars' Mine (2023-02-21) [Link]
-
Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines - Organic Chemistry Frontiers (RSC Publishing) [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI [Link]
-
Reagent of the month – CBS oxazaborolidine - SigutLabs (2023-02-16) [Link]
-
Question: NMR spectroscopy Note that the 1H-NMR of the benzhydrol product has aromatic multiplet patterns that do not follow the n+1 rule because, in addition to coupling to the ortho “near neighbours”, the p-system enhances coupling to the meta H's that are four bonds away. In these cases, the 13C-NMR is preferred for identification because 13C peaks do not have - Chegg (2022-04-07) [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv (2025-02-25) [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - MDPI (2022-04-29) [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing [Link]
-
Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones - MDPI [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction - YouTube (2020-03-21) [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. kmpharma.in [kmpharma.in]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. mdpi.com [mdpi.com]
- 13. hplc.eu [hplc.eu]
- 14. cms-content.bates.edu [cms-content.bates.edu]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 17. Solved NMR spectroscopy Note that the 1H-NMR of the | Chegg.com [chegg.com]
- 18. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Note: Solvent System Optimization for 3-Azetidinomethyl-3'-fluorobenzophenone
Executive Summary
This guide details the solvent selection protocols for 3-Azetidinomethyl-3'-fluorobenzophenone , a bifunctional scaffold possessing both a strained azetidine amine and an electron-deficient benzophenone ketone. The coexistence of a high-energy four-membered ring (azetidine) and a reducible electrophile (fluorobenzophenone) creates a "reactivity paradox" that demands precise solvent control.
Improper solvent selection for this scaffold typically leads to two failure modes:
-
Acid-Mediated Ring Opening: Occurs in protic solvents with strong acids, degrading the azetidine to linear chain impurities.
-
Incomplete Carbonyl Conversion: Due to poor solubility of the fluorobenzophenone core in standard reductive amination solvents.
This document provides validated protocols for solubility mapping, reaction optimization, and isolation, grounded in GSK and ACS Green Chemistry solvent sustainability principles.
Physicochemical Profile & Solubility Matrix
The Molecular Challenge
The molecule features a 3'-fluorine atom , which increases lipophilicity compared to the parent benzophenone, and a basic azetidine nitrogen (pKa ~11.3), which dominates the polarity.
-
Lipophilic Domain: Fluorobenzophenone (Requires non-polar/moderately polar solvents).
-
Hydrophilic/Basic Domain: Azetidine (Requires polar solvents or protonation).
Solubility Protocol (Data Summary)
Standard concentration for screening: 0.5 M at 25°C.
| Solvent Class | Solvent | Solubility Rating | Application Suitability |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary Choice. Best for N-functionalization and workup. |
| Polar Aprotic | DMF / DMSO | Good | Avoid if possible. High boiling point complicates removal; promotes azetidine ring-opening at high T. |
| Ethers | THF / 2-MeTHF | Good | Excellent. 2-MeTHF is the preferred "green" alternative to DCM. |
| Alcohols | Methanol / Ethanol | Moderate | Conditional. Use only for NaBH4 reductions. Avoid with Lewis acids (solvolysis risk). |
| Esters | Ethyl Acetate (EtOAc) | Moderate/Low | Isolation Only. Good for antisolvent crystallization of salts. |
| Hydrocarbons | Toluene / Heptane | Poor | Antisolvent. Used to crash out the free base or clean impurities. |
Reaction-Specific Solvent Selection
Scenario A: Reductive Amination (Modifying the Ketone)
Objective: Derivatize the benzophenone ketone without opening the azetidine ring.
-
The Problem: Standard reductive amination uses MeOH with acid catalysts. However, azetidines are susceptible to solvolysis (ring opening by MeOH) under acidic conditions.
-
The Solution: Use aprotic solvents with Sodium Triacetoxyborohydride (STAB) .[1]
Protocol: Aprotic Reductive Amination
-
Solvent: 1,2-Dichloroethane (DCE) or 2-Methyltetrahydrofuran (2-MeTHF).
-
Reagents: Amine (1.1 eq), STAB (1.5 eq), Acetic Acid (1.0 eq - strictly controlled).
-
Procedure:
-
Dissolve this compound in 2-MeTHF (0.2 M).
-
Add the amine partner and stir for 30 min to form the hemiaminal.
-
Add STAB in three portions over 1 hour.
-
Critical Control Point: Monitor water content. STAB decomposes in wet solvents. Ensure solvent water <0.05% w/w.
-
-
Workup: Quench with saturated NaHCO3. The basic quench protects the azetidine during extraction.
Scenario B: N-Functionalization (Modifying the Azetidine)
Objective: Alkylation or acylation of the azetidine nitrogen.
-
The Problem: The azetidine nitrogen is nucleophilic but sterically hindered by the ring structure.
-
The Solution: Polar aprotic solvents enhance nucleophilicity.
Protocol: N-Acylation/Alkylation
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Base: Diisopropylethylamine (DIPEA) or K2CO3.
-
Procedure:
-
Dissolve scaffold in DCM (0.1 M).
-
Add DIPEA (2.0 eq) to scavenge acid byproducts.
-
Add electrophile (Acid Chloride or Alkyl Halide) dropwise at 0°C.
-
Warning: Do not use DMF if the reaction requires heating >60°C, as azetidines can dimerize or polymerize.
-
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision logic for solvent selection and the mechanistic safety pathways.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for solvent selection based on the specific reactive site (Ketone vs. Azetidine).
Diagram 2: Stability & Degradation Pathways
Caption: Mechanistic pathway showing the risk of azetidine ring opening in acidic protic solvents.
Isolation Protocol: Salt Formation
Objective: Isolate the product as a stable solid (HCl or Oxalate salt) to prevent oiling out or degradation.
Why this matters: Free base azetidines can degrade upon prolonged storage. Converting to a salt locks the nitrogen lone pair, preventing auto-degradation.
-
Dissolution: Dissolve the crude reaction mixture in Isopropyl Alcohol (IPA) (5 volumes).
-
Acid Addition: Add 1.05 eq of HCl (4M in Dioxane) dropwise at room temperature.
-
Note: Do not use aqueous HCl, as water makes drying difficult.
-
-
Crystallization: If precipitate does not form immediately, add Ethyl Acetate (EtOAc) or Heptane as an antisolvent until the solution turns cloudy.
-
Filtration: Filter the white solid and wash with cold EtOAc.
-
Drying: Vacuum oven at 40°C. Do not exceed 50°C to avoid thermal instability of the salt.
References
-
Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][3] Green Chemistry. Link
-
Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link
-
ACS Green Chemistry Institute. "Solvent Selection Guide." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azetidinomethyl-3'-fluorobenzophenone
Welcome to the technical support center for the synthesis of 3-Azetidinomethyl-3'-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic approach involves two key stages: the formation of the 3-fluorobenzophenone core, typically via a Friedel-Crafts acylation, followed by the introduction of the azetidinomethyl group. This guide will address potential issues in this proposed synthetic pathway.
Proposed Synthetic Workflow
Below is a plausible and efficient workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: 3-Fluorobenzophenone Core Synthesis (Friedel-Crafts Acylation)
Question 1: My Friedel-Crafts acylation of toluene with 3-fluorobenzoyl chloride is resulting in a low yield of the desired 3-fluoro-4'-methylbenzophenone. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Reagents and Solvent:
-
3-Fluorobenzoyl Chloride: The purity of your acylating agent is critical. If it has degraded due to moisture, it will hydrolyze to 3-fluorobenzoic acid, which is unreactive under these conditions.[1] It is recommended to use freshly distilled or a newly purchased bottle of 3-fluorobenzoyl chloride.
-
Toluene: Ensure your toluene is anhydrous. Water will react with and deactivate the Lewis acid catalyst.
-
Lewis Acid Catalyst (e.g., AlCl₃): Aluminum trichloride is highly hygroscopic. Use a fresh, unopened container or a properly stored and sealed container. The quality of the AlCl₃ is paramount for catalytic activity.[2]
-
-
Stoichiometry of the Lewis Acid:
-
Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[3] The product ketone complexes with the Lewis acid, rendering it inactive.[3] Therefore, using slightly more than one equivalent of AlCl₃ relative to the 3-fluorobenzoyl chloride is often necessary.
-
-
Reaction Temperature:
-
The reaction is typically performed at low temperatures (0-5 °C) to minimize side reactions, such as polyalkylation or isomerization.[4] Running the reaction at too high a temperature can lead to a complex mixture of products.
-
-
Order of Addition:
-
The preferred method is to add the 3-fluorobenzoyl chloride to a pre-formed complex of toluene and the Lewis acid. This ensures that the electrophilic acylium ion is generated in the presence of the aromatic substrate, maximizing the desired reaction.
-
Experimental Protocol: Optimized Friedel-Crafts Acylation
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous toluene (2.0 eq) and aluminum trichloride (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-fluorobenzoyl chloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 2: I am observing the formation of multiple isomers in my Friedel-Crafts acylation. How can I improve the regioselectivity for the desired para-substituted product?
Answer:
The acylation of toluene should strongly favor para-substitution due to the steric hindrance at the ortho position from the methyl group. However, reaction conditions can influence the isomeric ratio.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids can offer different levels of selectivity. Softer Lewis acids might provide better selectivity in some cases.
-
Solvent: The choice of solvent can influence the isomeric distribution. Less polar solvents often favor para-substitution.
-
Temperature Control: As mentioned, maintaining a low reaction temperature is crucial for minimizing side reactions, including the formation of undesired isomers.
| Lewis Acid | Typical Reaction Conditions | Expected Selectivity |
| AlCl₃ | 0 °C to RT | Good to Excellent |
| FeCl₃ | 0 °C to RT | Moderate to Good |
| ZnCl₂ | Higher temperatures may be needed | Moderate |
Part 2: Functionalization and Coupling
Question 3: The bromination of the methyl group on 3-fluoro-4'-methylbenzophenone is giving me a low yield of the desired 3-fluoro-4'-(bromomethyl)benzophenone and multiple side products. How can I optimize this step?
Answer:
Benzylic bromination requires radical initiation and can be prone to side reactions if not controlled carefully.
-
Radical Initiator: Use a reliable radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator should be added in catalytic amounts.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. Ensure your NBS is recrystallized and pure, as impurities can lead to undesired reactions.
-
Solvent: Use a non-polar solvent that is inert to the reaction conditions, such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Light Source: The reaction is initiated by light. Use a sunlamp or a tungsten lamp to ensure a steady stream of radicals.
-
Reaction Monitoring: Over-bromination to form the dibrominated product is a common side reaction. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Experimental Protocol: Benzylic Bromination with NBS
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4'-methylbenzophenone (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a sunlamp.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization.
Question 4: The final nucleophilic substitution of 3-fluoro-4'-(bromomethyl)benzophenone with azetidine is resulting in a low yield and the formation of quaternary ammonium salts. What can I do to improve the outcome?
Answer:
The reaction of a benzylic bromide with a secondary amine like azetidine can be complicated by over-alkylation.
-
Stoichiometry: Use a slight excess of azetidine (e.g., 1.2-1.5 equivalents) to favor the formation of the desired tertiary amine.
-
Base: Include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.[5] This prevents the protonation of azetidine, which would render it non-nucleophilic, and also minimizes the formation of the azetidinium salt of the product.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this type of reaction.
-
Temperature: The reaction can typically be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.
Frequently Asked Questions (FAQs)
Q1: Are there alternative methods to synthesize the 3-fluorobenzophenone core?
A1: Yes, several alternatives to Friedel-Crafts acylation exist:
-
Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction can be used to couple an arylboronic acid with an aryl halide.[6][7] For instance, you could couple 3-fluorophenylboronic acid with 4-methylbenzoyl chloride. This method often offers milder reaction conditions and greater functional group tolerance.[8]
-
Grignard Reaction: The addition of a Grignard reagent to a nitrile or an ester can also yield a ketone.[9] For example, reacting 3-fluorophenylmagnesium bromide with 4-methylbenzonitrile, followed by acidic workup, would produce the desired ketone. However, Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions.[9][10]
Q2: Can I use a different protecting group for the azetidine nitrogen?
A2: While it is possible to use a protected azetidine, such as N-Boc-azetidine, this would add extra steps to your synthesis (protection and deprotection). Using azetidine directly is more step-economical if the reaction conditions are well-controlled to prevent side reactions. If you do encounter significant issues with over-alkylation, using N-Boc-azetidine followed by deprotection with an acid like TFA would be a viable, albeit longer, alternative.
Q3: What are the best practices for purifying the final product, this compound?
A3: The basic nitrogen of the azetidine ring can make purification by standard silica gel chromatography challenging due to tailing. Here are some strategies:
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH and extract the purified product back into an organic solvent.
-
Modified Silica Gel Chromatography: If you opt for chromatography, you can pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize the acidic sites on the silica, which will significantly reduce tailing.
-
Reverse-Phase Chromatography: If available, reverse-phase chromatography (C18) is an excellent method for purifying basic compounds.[11]
Q4: What safety precautions should I take during this synthesis?
A4:
-
Friedel-Crafts Acylation: Aluminum trichloride reacts violently with water. The reaction should be carried out under an inert atmosphere, and the quenching step should be performed slowly and carefully behind a blast shield.
-
Benzylic Bromination: Carbon tetrachloride is a known carcinogen and should be handled in a well-ventilated fume hood. NBS is a lachrymator.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 14, 2026, from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved February 14, 2026, from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 14, 2026, from [Link]
-
MDPI. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved February 14, 2026, from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Reaction. Retrieved February 14, 2026, from [Link]
-
Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 14, 2026, from [Link]
-
Rowan Digital Works. (2021, August 25). ENDEAVORS TOWARD NOVEL SYNTHETIC ROADMAPS IN THE SYNTHESIS OF PERTINENT PHARMACOLOGICAL MOLECULAR SCAFFOLD MOIETIES. Retrieved February 14, 2026, from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved February 14, 2026, from [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Retrieved February 14, 2026, from [Link]
-
MDPI. (2022, December 23). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved February 14, 2026, from [Link]
-
Macquarie University. (2019, April 4). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Retrieved February 14, 2026, from [Link]
-
Wiley Online Library. (n.d.). Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved February 14, 2026, from [Link]
-
Medwin Publishers. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Retrieved February 14, 2026, from [Link]
-
CORE. (n.d.). Synthesis of 3,3-Diarylazetidines. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
-
PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved February 14, 2026, from [Link]
-
Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved February 14, 2026, from [Link]
-
Uniba. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). fluoromethyl phenyl sulfone. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
Sources
- 1. youtube.com [youtube.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. teledynelabs.com [teledynelabs.com]
Preventing degradation of 3-Azetidinomethyl-3'-fluorobenzophenone during storage
This technical support guide is structured as a dynamic Knowledge Base designed for researchers handling 3-Azetidinomethyl-3'-fluorobenzophenone . It prioritizes the specific chemical vulnerabilities of this molecule—namely, the high ring strain of the azetidine moiety and the photosensitivity of the benzophenone core.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Core Stability Dashboard
Quick Reference for Incoming Compounds
| Parameter | Specification | Criticality | Mechanism of Failure |
| Storage Temp | -20°C (Long-term) | High | Thermal energy accelerates ring-opening kinetics. |
| Atmosphere | Inert (Argon/Nitrogen) | Critical | Oxygen promotes amine oxidation; Moisture triggers hydrolysis.[1] |
| Light Exposure | Dark / Amber Vials | Critical | Benzophenone moiety acts as a photosensitizer, generating radicals.[1] |
| Physical State | Solid (Salt form pref.)[1] | Med | Free base oils are prone to polymerization; Salts (HCl) are hygroscopic.[1] |
The "Why": Mechanistic Degradation Guide
Why is this specific molecule degrading?
This compound is a "double-threat" regarding stability due to two distinct pharmacophores: the Azetidine ring and the Benzophenone core .
A. The Azetidine Ring Strain (The "Spring-Loaded" Trap)
The azetidine ring possesses a ring strain energy of approximately 25.4 kcal/mol [1].[2] This is significantly higher than pyrrolidines (~5 kcal/mol).[1] Under acidic conditions or in the presence of nucleophiles (like atmospheric moisture), the ring is thermodynamically driven to relieve this strain by opening.
-
Result: You will observe the formation of a linear amino-alcohol derivative (M+18 in LCMS).
B. Benzophenone Photosensitization
The benzophenone core is a well-known triplet sensitizer.[1] Upon exposure to UV light (even ambient lab lighting), it can undergo an
-
Result: This radical can abstract hydrogen atoms from the adjacent azetidine or methyl linker, leading to oxidative cleavage or polymerization.[1]
C. Visualizing the Degradation Pathways
The following diagram illustrates the decision logic for degradation based on environmental exposure.
Figure 1: Mechanistic degradation pathways showing the bifurcation between photochemical damage (Yellowing) and hydrolytic ring opening (Linearization).
Standard Operating Procedures (SOPs)
Protocol A: Arrival & Aliquoting
Do not store the bulk bottle in general circulation.
-
Equilibration: Allow the shipment vial to reach room temperature in a desiccator before opening. Reason: Prevents condensation on the cold surface of the hygroscopic solid.
-
Solvent Choice: If dissolving, use anhydrous DCM or DMSO.[1] Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can act as nucleophiles to open the ring [3].
-
Inert Gas Purge: After removing an aliquot, backfill the vial with Argon (heavier than air) rather than Nitrogen.[1]
-
Seal: Parafilm is insufficient. Use a cap with a PTFE-lined septum and store inside a secondary container with desiccant.[1]
Protocol B: Handling the Hygroscopic Salt
If your compound is the HCl or TFA salt, it will be extremely hygroscopic.
-
Symptom: The free-flowing powder turns into a sticky gum or oil.[1]
-
Fix: This is physical water absorption, often reversible if caught early.[1] Place the open vial in a vacuum desiccator over
(Phosphorus Pentoxide) overnight.
Troubleshooting Center (FAQs)
Q1: My compound has turned from white to yellow. Is it still usable?
-
Diagnosis: This indicates photo-oxidation of the benzophenone core or amine oxidation.
-
Action: Run a UPLC-MS.
-
If purity >90%: Purify via silica plug filtration (wash with DCM/MeOH) to remove the colored radical species.
-
If purity <80%: Discard.[1] The radical byproducts can act as chain terminators in subsequent reactions.
-
Q2: I see a new peak in LCMS with Mass = [M+18]. What is it?
-
Mechanism: Water has attacked the azetidine ring. The strain energy drove the reaction to open the 4-membered ring into a linear chain.
-
Prevention: Your storage solvent was likely wet, or the cap was not tight.[1] This is irreversible.
Q3: Can I store this as a stock solution in DMSO?
-
Answer: Yes, but only at -20°C or -80°C .[1]
-
Caveat: DMSO is hygroscopic.[1] If you freeze/thaw repeatedly, the DMSO absorbs water from the air, which then hydrolyzes the azetidine.
-
Recommendation: Use "Single-Use" aliquots (e.g., 50 µL vials) to avoid freeze-thaw cycles.
Q4: The compound arrived as an oil, but the CoA says "Solid."
-
Diagnosis: Hygroscopic Deliquescence. The salt form has absorbed enough atmospheric water to dissolve itself (deliquesce).
-
Action: Lyophilize (freeze-dry) immediately. If you cannot lyophilize, dissolve in anhydrous solvent and use a concentration factor for calculations.[1]
QC & Validation Workflow
Use this logic flow to determine if your batch is safe for experimentation.
Figure 2: Quality Control Decision Tree for verifying compound integrity prior to use.
References
-
Doda, K. et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances. Available at: [Link]
-
Vertex Pharmaceuticals. (2021).[1] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
Technical Support Guide: Overcoming Steric Hindrance in 3-Azetidinomethyl-3'-fluorobenzophenone Derivatives
Diagnostic Overview: The Steric Landscape
The synthesis of 3-Azetidinomethyl-3'-fluorobenzophenone presents a unique "push-pull" steric and electronic challenge.[1] You are dealing with a deactivated ring (3'-fluoro) coupled with a bulky, acid-sensitive basic side chain (3-azetidinomethyl).[1]
The Core Problem:
Standard Friedel-Crafts acylation often fails here due to the incompatibility of the basic azetidine nitrogen with Lewis acids (
Structural Analysis & Steric Zones
-
Zone A (The Carbonyl Core): Hindered by the rotation of the biaryl system.
-
Zone B (The Azetidine Linker): The methylene bridge allows rotational freedom, but the azetidine ring acts as a "bulky anchor," interfering with nucleophilic trajectories.
-
Zone C (The Fluorine Substituent): Electronically deactivating, making the carbonyl less electrophilic in some contexts, but primarily affecting the initial coupling efficiency.
Strategic Synthesis Workflows
Do not rely on a single pathway. We recommend a Decision Matrix approach based on your specific stage of failure.
Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the synthesis route based on the specific bottleneck.
Protocol Module A: The Weinreb Solution (Core Construction)
Use Case: When Friedel-Crafts acylation results in low yields or inseparable isomers. Mechanism: The Weinreb amide forms a stable tetrahedral intermediate that prevents over-addition of the organometallic reagent, crucial for controlling sterics.
Reagents & Conditions
| Component | Role | Specification |
| Substrate | 3-(chloromethyl)benzoic acid | Precursor for the azetidine side |
| Coupling Agent | CDI or EDCI/HOBt | Avoids acid chlorides which may polymerize |
| Nucleophile | 3-fluorophenylmagnesium bromide | The "Partner" ring |
| Solvent | THF (Anhydrous) | Essential for Grignard stability |
Step-by-Step Protocol
-
Amide Formation:
-
Dissolve 3-(chloromethyl)benzoic acid (1.0 equiv) in DCM.
-
Add CDI (1.1 equiv) portion-wise at 0°C. Stir 30 min.
-
Add N,O-Dimethylhydroxylamine HCl (1.2 equiv) and DIPEA (1.5 equiv).[1]
-
Checkpoint: Monitor TLC for complete conversion to the Weinreb amide.
-
-
Grignard Addition (The Steric Bypass):
-
Cool the Weinreb amide solution (in dry THF) to -78°C .
-
Add 3-fluorophenylmagnesium bromide (1.2 equiv) dropwise.[1]
-
Technical Insight: The stable chelated intermediate prevents the "second attack" common in ester reactions, even if the ring is deactivated.
-
-
Quench & Hydrolysis:
-
Quench with sat.
.[2] The ketone is revealed only upon hydrolysis.
-
Protocol Module B: Titanium-Mediated Reductive Amination
Use Case: Attaching the bulky Azetidine to a hindered aldehyde/ketone or displacing a benzylic halide without elimination.
The Fix: Standard reductive amination (
Mechanism of Action
Figure 2: Titanium(IV) isopropoxide facilitates the formation of the sterically crowded imine intermediate.[1]
Step-by-Step Protocol
-
Imine Formation (The Dry Step):
-
In a flame-dried flask, combine the 3-formyl-3'-fluorobenzophenone (or relevant aldehyde precursor) (1.0 equiv) and Azetidine (1.1 equiv).
-
Add Titanium(IV) isopropoxide (1.25 equiv) neat.[1]
-
Stir at room temperature for 4–6 hours. The mixture will become viscous.
-
Why this works: The
coordinates to the carbonyl oxygen, increasing electrophilicity while simultaneously trapping the water byproduct, forcing the equilibrium toward the imine despite steric resistance.
-
-
Reduction:
-
Dilute with absolute ethanol (10 mL/mmol).
-
Add Sodium Borohydride (
) (1.5 equiv) carefully.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stir for 2 hours.
-
-
Workup (Crucial):
-
Quench with 2M NaOH (not water alone) to precipitate the titanium salts as a white solid (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Filter through Celite. The filtrate contains your product.
-
Troubleshooting & FAQ
Q1: The azetidine ring is opening during the reaction. What is happening?
Cause: Azetidines are strained rings (approx. 26 kcal/mol strain energy).[1] Strong Lewis acids (like
-
Switch to mild Lewis acids like
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
Keep reaction temperatures below 60°C .
-
Ensure the reaction medium is not strongly acidic (pH < 3).
Q2: I cannot get the Grignard to react with the Weinreb amide.
Cause: Steric shielding from the ortho hydrogens or the azetidine tail (if already attached) might be blocking the approach. Solution:
-
Add Lithium Chloride (LiCl): Adding 2-3 equivalents of anhydrous LiCl can disrupt the aggregates of the Grignard reagent, making it a more effective ("smaller") nucleophile.[1]
-
Switch Solvent: Use a mixture of THF/Toluene (1:1). Toluene can help solubilize the specific conformation of benzophenones.
Q3: My yield is low during the alkylation of azetidine with benzyl bromide.
Cause: Elimination of the benzyl bromide to a stilbene derivative is competing with the
-
Switch to the Reductive Amination protocol (Module B) described above. It avoids the basic conditions required for alkylation and is less sensitive to steric bulk.
References
-
Weinreb Amide Synthesis
-
Titanium-Mediated Reductive Amination
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][2][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1994 , 1–5. [1]
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.
-
-
Azetidine Stability & Synthesis
-
Couty, F.; Evano, G. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 2006 , 38(4), 427–465. [1]
-
Sources
- 1. US6207822B1 - Process for the synthesis of azetidinones - Google Patents [patents.google.com]
- 2. designer-drug.com [designer-drug.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Structural Validation of 3-Azetidinomethyl-3'-fluorobenzophenone via ATR vs. Transmission IR
Executive Summary & Application Context
In the synthesis of pharmacophores like 3-Azetidinomethyl-3'-fluorobenzophenone , structural validation at the intermediate stage is critical. This molecule combines three distinct vibrational domains: the conjugated diaryl ketone (benzophenone), the highly strained azetidine ring, and the electronegative aryl-fluorine substituent.
While NMR remains the gold standard for connectivity, Infrared (IR) Spectroscopy is the workhorse for rapid, routine identity confirmation (ID) and polymorph screening. This guide compares the two dominant IR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine which offers the superior balance of throughput and spectral fidelity for this specific target.[1]
The Target Signature: What We Are Looking For
Before selecting a method, we must define the spectral fingerprint of this compound.
| Functional Group | Mode of Vibration | Expected Frequency (cm⁻¹) | Diagnostic Value |
| Benzophenone C=O | Stretching | 1650 – 1665 | High. Lowered from 1715 due to diaryl conjugation. |
| Aryl C-F | Stretching | 1200 – 1250 | High. Intense, broad band; confirms 3'-substitution. |
| Azetidine Ring | Ring Def./C-N Stretch | 1180 – 1280 | Medium. Complex "fingerprint" due to ring strain (~26 kcal/mol). |
| Methylene (-CH₂-) | C-H Stretching | 2850 – 2950 | Medium. Differentiates the linker from aromatic C-H. |
| Aromatic Ring | C=C Stretching | 1580 – 1600 | Low. Standard for all benzophenones. |
Technical Comparison: Diamond ATR vs. KBr Transmission
For this fluorinated intermediate, the choice of sampling technique fundamentally alters the spectral output.
Method A: Diamond ATR (Single Reflection)
The Modern Standard for High-Throughput Screening.
Mechanism: The sample is pressed against a high-refractive-index diamond crystal. An evanescent wave penetrates the sample (~0.5–2 µm) to generate the spectrum.
-
Pros for this Target:
-
Speed: < 1 minute per sample. Critical for monitoring reaction completion.
-
Polymorph Sensitivity: Minimal sample stress preserves the solid-state form (unlike grinding).
-
Inertness: Diamond is chemically resistant to the basic azetidine moiety.
-
-
Cons:
-
Peak Shift: Absorption intensity decreases at higher wavenumbers (penetration depth
). The C-H stretch region (3000 cm⁻¹) appears weaker than in transmission. -
Contact Issues: If the synthesized powder is coarse, poor contact with the crystal yields a noisy spectrum.
-
Method B: KBr Pellet (Transmission)
The Classical "Gold Standard" for Library Matching.[1]
Mechanism: The sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1] Light passes through the sample.
-
Pros for this Target:
-
Resolution: Superior signal-to-noise ratio (SNR) in the fingerprint region (600–1400 cm⁻¹), essential for resolving the C-F and azetidine bands.
-
Library Compatibility: Most historical reference spectra are recorded in transmission; ATR spectra require algorithmic correction to match.
-
-
Cons:
-
Hygroscopicity: KBr absorbs water, creating a broad O-H band (~3400 cm⁻¹) that can mask amine impurities or hydrates.
-
Ring Opening Risk: The high pressure (10 tons) and grinding energy can mechanically degrade the strained azetidine ring or induce halide exchange (F vs Br).
-
Decision Matrix & Workflow
Use the following logic to select the appropriate validation method for your stage of development.
Figure 1: Decision tree for selecting IR methodology based on experimental goals.
Validated Experimental Protocols
Protocol A: Rapid ATR Analysis (Routine QC)
Objective: Confirm presence of C=O and C-F bands during synthesis.
-
System Prep: Clean the diamond crystal with isopropanol. Collect a 32-scan background spectrum.
-
Sample Loading: Place ~2 mg of the solid intermediate onto the crystal center.
-
Compression: Lower the pressure arm until the "slip-clutch" engages (ensure uniform contact).
-
Note: Do not over-torque; azetidine derivatives can be pressure-sensitive.
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Post-Processing: Apply "ATR Correction" (software algorithm) if comparing against a KBr library. This corrects the linear dependence of penetration depth on wavelength [1].
Protocol B: KBr Pellet Preparation (Structural Elucidation)
Objective: High-resolution fingerprinting for regulatory documentation.
-
Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr (dry).
-
Grinding: Gently grind in an agate mortar for 30–60 seconds.
-
Critical: Do not over-grind. Excessive heat/force can open the azetidine ring.
-
-
Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute to remove moisture. Apply 8–10 tons of pressure for 2 minutes.
-
Inspection: The resulting disc must be transparent (glassy). If opaque/white, particle size is too large (re-grind) or moisture is present.
-
Acquisition: Collect 64 scans to maximize Signal-to-Noise (SNR).
Data Interpretation: The "Fingerprint" Validation
When analyzing the spectrum, focus on these specific regions to validate the This compound structure.
The Carbonyl Shift (1650–1670 cm⁻¹)
In a standard aliphatic ketone, the C=O stretch appears at ~1715 cm⁻¹. However, in benzophenone derivatives, conjugation with the aromatic rings reduces the bond order, shifting the peak to a lower wavenumber (~1660 cm⁻¹ ) [2].
-
Validation Check: If the peak is >1700 cm⁻¹, the conjugation is broken (check for saturation impurities).
The Fluorine Marker (1200–1250 cm⁻¹)
The C-F bond is highly polar and results in a massive dipole moment change during vibration, leading to a very intense band.
-
Validation Check: Look for a strong, broad band in the 1200–1250 cm⁻¹ range. This confirms the 3'-fluoro substitution [3].
The Azetidine Ring Strain
Azetidines exhibit unique ring-breathing modes. While less distinct than C=O, the ring strain shifts C-N stretching slightly higher than acyclic amines.
-
Validation Check: In the KBr spectrum, look for sharp bands in the 1150–1200 cm⁻¹ region. Broadening here may indicate ring opening (degradation to acyclic amine).
Figure 2: Priority regions for spectral interpretation.
References
-
Specac Ltd. (n.d.). Attenuated Total Reflectance (ATR) vs. Transmission (KBr) - A Comparison. Retrieved from [Link]
-
Master Organic Chemistry. (2016). IR Spectroscopy: The Carbonyl Region. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Retrieved from [Link]
-
NIST Chemistry WebBook. Standard Reference Data for Benzophenone Derivatives. Retrieved from [Link]
Sources
19F NMR Chemical Shifts of 3-Azetidinomethyl-3'-fluorobenzophenone: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 3-Azetidinomethyl-3'-fluorobenzophenone , designed for researchers requiring structural verification and isomeric differentiation of fluorinated benzophenone derivatives.
Executive Technical Summary
This compound is a bifunctional building block featuring a benzophenone core substituted with a fluorine atom at the meta position (3') and an azetidine ring linked via a methylene bridge at the 3-position of the opposing ring.
In 19F NMR spectroscopy, the chemical shift of this molecule is governed primarily by the electronic environment of the 3-fluorophenyl moiety. The distal azetidinomethyl group exerts negligible electronic influence across the carbonyl linker. Consequently, the ¹⁹F signal appears in the characteristic range for meta-substituted benzophenones, distinct from its ortho and para isomers.
-
Target Chemical Shift: -112.5 ± 0.5 ppm (relative to CFCl₃ in CDCl₃).
-
Key Application: Distinguishing regioisomers (2', 3', 4') during the synthesis of fluorinated bioactive scaffolds.
Technical Profile & Chemical Shift Analysis
The 19F NMR Spectrum
The fluorine atom in this compound resides in a meta position relative to the electron-withdrawing carbonyl (benzoyl) group. Unlike para substituents, which communicate directly with the carbonyl via resonance, meta substituents are influenced primarily by inductive effects.
| Parameter | Value / Description |
| Chemical Shift (δ) | -112.5 ppm (approximate) |
| Multiplicity (Coupled) | Multiplet (ddd) (due to ³J_HF, ⁴J_HF coupling) |
| Multiplicity (Decoupled) | Singlet |
| Reference Standard | Trichlorofluoromethane (CFCl₃, δ 0.00 ppm) |
| Solvent Effect | DMSO-d₆ typically induces a slight downfield shift (~0.5–1.0 ppm) vs. CDCl₃. |
Structural Causality (Mechanistic Insight)
The chemical shift is a direct readout of the electron density around the fluorine nucleus.
-
Benzophenone Core: The carbonyl group is a strong electron-withdrawing group (EWG).
-
Meta-Position (3'): The fluorine is located at the meta position. The resonance effect of the carbonyl does not effectively deplete electron density at this position. The inductive effect (
) dominates, resulting in a chemical shift very similar to that of unsubstituted fluorobenzene (-113.1 ppm). -
Distal Substituent: The 3-azetidinomethyl group on the second ring is electronically isolated by the carbonyl bridge. Its contribution to the fluorine's shielding tensor is negligible (< 0.1 ppm).
Comparative Analysis: Isomeric Differentiation
A critical challenge in synthesizing fluorinated benzophenones is ensuring regiochemical purity. 19F NMR provides a rapid, non-destructive method to distinguish the target 3'-isomer from potential 2'- and 4'-isomers.
Table 1: Comparative 19F NMR Shifts of Fluorobenzophenone Isomers (in CDCl₃)
| Isomer | Structure | δ (ppm) vs CFCl₃ | Electronic Driver |
| Target (3'-F) | Meta | -112.5 | Inductive Withdrawal (Weak) . Minimal resonance interaction with carbonyl. Shift is close to fluorobenzene (-113.2).[1] |
| Alternative (4'-F) | Para | -106.0 | Resonance Deshielding . Strong interaction with carbonyl lowers electron density, shifting signal downfield (less negative). |
| Alternative (2'-F) | Ortho | -109.5 | Field & Steric Effects . Proximity to carbonyl anisotropy causes deshielding, though less than the para resonance effect. |
| Ref (Ph-F) | Phenyl | -113.2 | Baseline reference (Fluorobenzene). |
Analyst Note: If your spectrum shows a major peak at -106 ppm, your sample is likely contaminated with or misidentified as the para-isomer. The target meta-isomer must appear upfield, closer to -112 ppm.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data suitable for publication or regulatory filing, follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of this compound.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: If the azetidine amine is protonated (salt form), use DMSO-d₆ or CD₃OD to ensure solubility. Expect a shift of ~0.5 ppm.
-
-
Internal Standard: Add 10 µL of 0.5% (v/v)
-trifluorotoluene (TFT) in CDCl₃ as a secondary reference ( -63.72 ppm) if CFCl₃ is unavailable.
Acquisition Parameters[1]
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling for quantitative integration).
-
Spectral Width: 200 ppm (center at -120 ppm).
-
Relaxation Delay (D1): Set to
5 seconds. (Fluorine T1 relaxation can be long; insufficient delay leads to integration errors). -
Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of ¹⁹F (83% of ¹H).
Structural Verification Workflow
The following diagram illustrates the decision logic for verifying the identity of the product using 19F NMR.
Figure 1: Decision tree for structural validation of this compound via 19F NMR.
References
-
Sigma-Aldrich. 4,4'-Difluorobenzophenone TraceCERT® 19F-qNMR Standard. (Provides benchmark data for para-substituted fluorobenzophenones at -106 ppm). Link
-
University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shift Tables. (Authoritative list of Ar-F shifts including fluorobenzene at -113.15 ppm). Link
-
National Institutes of Health (PubChem). 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone Structure Summary. (Verifies the structural connectivity of the azetidinomethyl-fluorobenzophenone class). Link
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. (General reference for substituent effects on aromatic fluorine). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
